1-Chloro-2-(3-fluorophenoxy)benzene 1-Chloro-2-(3-fluorophenoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584389
InChI: InChI=1S/C12H8ClFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H
SMILES: C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl
Molecular Formula: C12H8ClFO
Molecular Weight: 222.64 g/mol

1-Chloro-2-(3-fluorophenoxy)benzene

CAS No.:

Cat. No.: VC13584389

Molecular Formula: C12H8ClFO

Molecular Weight: 222.64 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-(3-fluorophenoxy)benzene -

Specification

Molecular Formula C12H8ClFO
Molecular Weight 222.64 g/mol
IUPAC Name 1-chloro-2-(3-fluorophenoxy)benzene
Standard InChI InChI=1S/C12H8ClFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H
Standard InChI Key HZCXASSKTXZFEM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl
Canonical SMILES C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Chloro-2-(3-fluorophenoxy)benzene consists of a central benzene ring with two functional groups: a chlorine atom at the 1-position and a 3-fluorophenoxy moiety at the 2-position (Figure 1). The 3-fluorophenoxy group itself comprises a second benzene ring substituted with a fluorine atom at the 3-position, linked via an oxygen atom to the parent ring . This arrangement creates a planar, conjugated system that influences the compound’s reactivity and physical properties.

Table 1: Key Identifiers of 1-Chloro-2-(3-fluorophenoxy)benzene

PropertyValueSource
CAS Number1881290-19-2
Molecular FormulaC₁₂H₈ClFO
Molecular Weight222.64 g/mol
IUPAC Name1-chloro-2-(3-fluorophenoxy)benzene
SMILESC1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)F

Synthetic Methodologies

General Approaches to Aryl Ether Synthesis

The synthesis of 1-chloro-2-(3-fluorophenoxy)benzene likely involves Ullmann coupling or nucleophilic aromatic substitution (SNAr). For example, 1-chloro-2,4-dimethyl-5-nitrobenzene is synthesized via diazotization of 2,4-dimethyl-5-nitroaniline followed by chlorination with cuprous chloride . Adapting this method, 3-fluorophenol could react with 1-chloro-2-nitrobenzene under basic conditions to form the ether linkage, followed by nitro group reduction if required .

Table 2: Comparative Synthetic Routes for Halogenated Aryl Ethers

CompoundMethodYieldReference
1-Chloro-2,4-dimethyl-5-nitrobenzeneDiazotization/Chlorination72%
1-(3-Chloropropoxy)-2-fluorobenzeneAlkylation of 2-fluorophenolN/A

Challenges in Regioselectivity

Achieving the desired substitution pattern (1-chloro, 2-phenoxy) requires careful control of reaction conditions. Competing reactions, such as para-substitution or overhalogenation, are common pitfalls. Directed ortho-metalation (DoM) strategies using directing groups (e.g., nitro, methoxy) could enhance regioselectivity, as demonstrated in related fluorophenoxy syntheses .

Physicochemical Properties

Thermal Stability and Phase Behavior

Precautionary MeasureCodeImplementation Example
Avoid inhalationP261Use fume hoods
Eye protectionP305Wear safety goggles
Skin protectionP351Use nitrile gloves

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